molecular formula C16H16N2O4S B12998609 6-(3,4-Dimethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(3,4-Dimethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B12998609
M. Wt: 332.4 g/mol
InChI Key: YHBXHFMTNXZTIE-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-amino-4,5-dimethylthiazole in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the imidazo[2,1-b]thiazole ring system. The carboxylic acid group is introduced via subsequent oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazo[2,1-b]thiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
  • 6-(3,4-Dimethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxamide
  • 6-(3,4-Dimethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-methyl ester

Uniqueness

6-(3,4-Dimethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to its specific substitution pattern on the aromatic ring and the presence of both imidazo[2,1-b]thiazole and carboxylic acid functionalities. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C16H16N2O4S/c1-8-13(10-5-6-11(21-3)12(7-10)22-4)17-16-18(8)9(2)14(23-16)15(19)20/h5-7H,1-4H3,(H,19,20)

InChI Key

YHBXHFMTNXZTIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C(=C(S2)C(=O)O)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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